4-(Difluoromethyl)-2-fluorobenzo[d]oxazole 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816524
InChI: InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H
SMILES:
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole

CAS No.:

Cat. No.: VC15816524

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole -

Specification

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
IUPAC Name 4-(difluoromethyl)-2-fluoro-1,3-benzoxazole
Standard InChI InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H
Standard InChI Key QFCNPOVTXJFHDM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)OC(=N2)F)C(F)F

Introduction

Synthetic Methodologies

Radiodifluoromethylation Strategies

A pivotal approach for introducing difluoromethyl groups into aromatic systems involves late-stage radiodifluoromethylation, as demonstrated in the synthesis of related benzo[d]oxazoles . For example, the radiolabeling of DPA-714 analogs employs a one-pot tandem procedure involving:

  • Borylation of the parent aromatic ring.

  • Oxidation to generate reactive intermediates.

  • ¹⁸F-difluoromethylation using [¹⁸F]fluoride sources.

While this method targets radiolabeled tracers, the same principles apply to non-radioactive difluoromethylation. For 4-(difluoromethyl)-2-fluorobenzo[d]oxazole, a plausible route involves:

  • Step 1: Nitration of 2-fluorobenzo[d]oxazole to introduce a nitro group at position 4.

  • Step 2: Reduction to the corresponding amine.

  • Step 3: Diazotization followed by difluoromethylation using ClCF₂H or analogous reagents .

Cyclocondensation Reactions

Benzoxazole cores are typically synthesized via cyclocondensation of o-aminophenols with carboxylic acid derivatives. For fluorinated variants, pre-functionalized starting materials are essential. A representative protocol involves:

  • Reacting 4-difluoromethyl-2-fluoro-o-aminophenol with triphosgene or cyanogen bromide under acidic conditions to form the oxazole ring .

Physicochemical Properties

While experimental data for 4-(difluoromethyl)-2-fluorobenzo[d]oxazole are sparse, key properties can be extrapolated from analogous compounds:

PropertyValue (Predicted)Basis for Prediction
LogP2.1–2.5Fluorine reduces hydrophilicity
SolubilityLow in water, moderate in DMSOSimilar to 2-(difluoromethoxy)-6-fluorobenzo[d]oxazole
Melting Point120–140°CComparison with C₈H₄F₃NO₂ analogs
StabilityStable under inert conditionsFluorine substituents enhance oxidative stability

Biological Activity and Applications

Anticancer Activity

Fluorine-containing benzoxazoles demonstrate selective cytotoxicity. In a study of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles, derivatives showed IC₅₀ values of 1.2–8.7 µM against A-549 lung carcinoma cells while sparing non-cancerous HepaRG hepatocytes . The difluoromethyl group in 4-(difluoromethyl)-2-fluorobenzo[d]oxazole may enhance membrane permeability, potentiating similar anticancer effects.

Radiolabeling for Imaging

The difluoromethyl group positions this compound as a candidate for ¹⁸F-radiolabeling, a technique critical in positron emission tomography (PET). Analogous tracers like [¹⁸F]DPA-714 target microglial activation in neurodegenerative diseases . Substituting the difluoromethyl group with ¹⁸F could yield a high-affinity tracer for inflammation imaging.

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